N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate and related compounds often involves the alkylation of N,N-dimethyl-1-propanamine followed by sulfonation. A detailed protocol has been described for the dehydrative synthesis of related sulfonamide compounds, highlighting the versatility of sulfonamide chemistry in creating various functional materials (Kharkov University Bulletin Chemical Series, 2020).
Molecular Structure Analysis
Molecular dynamics studies have provided insights into the molecular structure of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, particularly when adsorbed at the air/water interface. These studies reveal the formation of closely packed monolayers, with sulfonic groups interacting strongly with water molecules due to their hydrophilic nature. Such interactions are crucial for understanding the surfactant's behavior in different environments (Journal of Dispersion Science and Technology, 2016).
Chemical Reactions and Properties
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate participates in various chemical reactions due to its surfactant nature. Its zwitterionic form affects the oxidation of organic sulfides in aqueous micelles, demonstrating the surfactant's role in modulating reaction environments and rates. These properties are particularly evident in reactions involving peroxymonosulfate and periodate ions (Journal of Colloid and Interface Science, 1995).
Physical Properties Analysis
The physical properties of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, such as its critical micelle concentration and the formation of micelles in solution, are of significant interest. The surfactant's ability to form micelles in various solvents, including water-ethylene glycol mixtures, has been thoroughly investigated, providing valuable insights into its behavior in mixed solvent systems (Langmuir: the ACS journal of surfaces and colloids, 2005).
Chemical Properties Analysis
The chemical properties of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, including its interactions with ions and its role in facilitating various chemical reactions, are crucial for its applications in scientific research. Its use in ion chromatography as a dynamic stationary phase for the simultaneous separation of inorganic cations and anions showcases its versatility and the complex interplay of its zwitterionic nature with charged species (Journal of Liquid Chromatography & Related Technologies, 1997).
Scientific Research Applications
1. Self-Assembly and Surface Behaviour of Zwitterionic Amphiphiles
- Application Summary: This compound has been used to explore the behavior of zwitterionic surfactants in a choline chloride:glycerol eutectic mixture .
- Methods of Application: The surfactants were investigated by means of surface tension, X-ray reflectivity, and small-angle neutron scattering .
- Results: These surfactants were found to remain surface active and form globular micelles in deep eutectic solvents .
2. Washing Properties of Liquid Laundry Detergents
- Application Summary: N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has been used to improve the washing properties of liquid laundry detergents .
- Methods of Application: The detergent’s performance was tested using a colorimetric analysis based on a CIELab system .
- Results: The addition of this compound led to an improvement of the washing properties by 4.7% on average .
3. Protein Structural Change in Mixed Systems
- Application Summary: This compound has been used to assess protein structural change in a mixed system of ionic and zwitterionic surfactants .
- Methods of Application: The interaction between the ionic liquid and zwitterionic surfactant was investigated .
- Results: The study provided insights into the interaction between ionic liquid and zwitterionic surfactant .
4. Quantifying Perchlorate in Biological Samples
- Application Summary: This compound has been used to assess a method for quantifying perchlorate in biological samples using CE and capacitively coupled contactless conductivity detection .
- Methods of Application: The method involved the use of CE and capacitively coupled contactless conductivity detection .
- Results: The study provided a new approach for quantifying perchlorate in biological samples .
Safety And Hazards
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is slightly hazardous in case of skin contact (irritant), ingestion, and inhalation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place under an inert atmosphere, and protected from moisture .
Future Directions
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has been used in research for evaluating structural changes in proteins in mixed systems of ionic and zwitterionic surfactants . It has also been used in studies investigating the interactions between ionic liquids and zwitterionic surfactants . These studies suggest potential future directions for the use of this compound in various applications.
properties
IUPAC Name |
3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHATUINFZWUDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074538 | |
Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
CAS RN |
14933-09-6 | |
Record name | Zwittergent 3-14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14933-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zwittergent 3-14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl(3-sulphonatopropyl)tetradecylammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfobetaine 14 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88XSY3J2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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